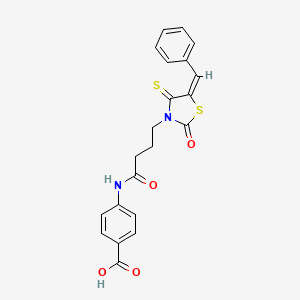

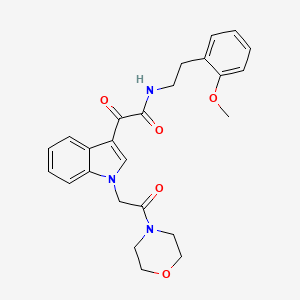

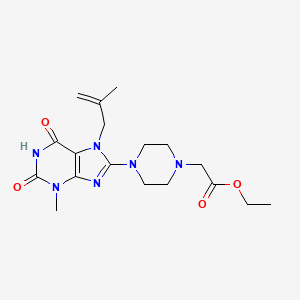

![molecular formula C12H13NO4 B2637176 2-[(Tetrahydro-furan-2-carbonyl)-amino]-benzoic acid CAS No. 626218-00-6](/img/structure/B2637176.png)

2-[(Tetrahydro-furan-2-carbonyl)-amino]-benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Acaricidal Activity

Structural modification of octadecanoic acid-3,4-tetrahydrofuran diester, a derivative related to 2-[(Tetrahydro-furan-2-carbonyl)-amino]-benzoic acid, has demonstrated significant acaricidal activity. Specifically, benzoic acid-2-benzyloxy-3,4-tetrahydrofuran diester has shown enhanced acaricidal activity, destroying the body structure of mites, dissolving dermal organelles, and ablating nuclear chromatin. This compound's mechanism is linked to interfering with the energy metabolism in Sarcoptes scabiei, impacting crucial processes such as the citric acid cycle, oxidative phosphorylation pathway, and fatty acid metabolism (Li et al., 2022).

Synthesis Pathways

Studies have explored the synthesis pathways involving compounds related to this compound. For instance, the Diels–Alder and dehydration reactions of biomass-derived furan and acrylic acid offer routes to benzoic acid, minimizing side reactions. This protocol involves catalysis by Lewis acidic zeolite catalysts and achieves high turnover frequency and yield (Mahmoud et al., 2015).

Interaction with Amino Acids

The interaction of 3H-furan-2-ones and 4-oxobutanoic acids with 2-(aminophenyl)methanol, a process relevant to the study of compounds similar to this compound, results in the formation of various benzopyrroloxazine derivatives. Quantum-chemical calculations have been used to substantiate the reaction mechanisms, indicating the influence of substrate structure on the resulting compounds (Amalʼchieva et al., 2022).

Antibacterial Activity

Some Schiff bases derived from 4-aminobenzoic acid, structurally related to this compound, have been synthesized and screened for their potential as antibacterial agents. The study involved evaluating the effects of different solvents and molecular structures on the antibacterial activity against medically important bacterial strains (Parekh et al., 2005).

Propiedades

IUPAC Name |

2-(oxolane-2-carbonylamino)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c14-11(10-6-3-7-17-10)13-9-5-2-1-4-8(9)12(15)16/h1-2,4-5,10H,3,6-7H2,(H,13,14)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBSHSAISLICYDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(=O)NC2=CC=CC=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-benzyl-N-(4-(dimethylamino)phenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2637102.png)

![methyl 4-{[3-(4-ethoxy-2-hydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate](/img/structure/B2637104.png)

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-nitrobenzenesulfonamide](/img/structure/B2637109.png)